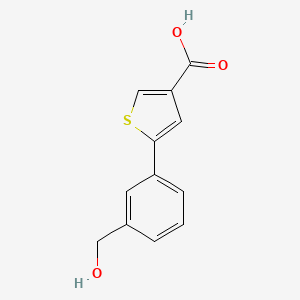

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid

Beschreibung

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a thiophene-based compound featuring a carboxylic acid group at the 3-position of the thiophene ring and a 3-hydroxymethylphenyl substituent at the 5-position.

Eigenschaften

Molekularformel |

C12H10O3S |

|---|---|

Molekulargewicht |

234.27 g/mol |

IUPAC-Name |

5-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H10O3S/c13-6-8-2-1-3-9(4-8)11-5-10(7-16-11)12(14)15/h1-5,7,13H,6H2,(H,14,15) |

InChI-Schlüssel |

ODUTYMPXYATQQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=CC(=CS2)C(=O)O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: 5-(3-(Hydroxymethyl)phenyl)thiophen-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein funktioneller Gruppen wie der Hydroxymethyl- und Carbonsäuregruppe erleichtert.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Thiophenderivaten verwendet werden, umfassen Schwefelungsmittel wie Phosphorpentasulfid (P4S10) für die Paal-Knorr-Synthese und elementaren Schwefel für die Gewald-Reaktion. Bedingungen wie saure oder basische Medien können die Regioselektivität der Reaktionen beeinflussen.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von 5-(3-(Hydroxymethyl)phenyl)thiophen-3-carbonsäure entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen entsprechende Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiophenring einführen können.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylic acid groups .

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal-Knorr synthesis and elemental sulfur for the Gewald reaction . Conditions such as acidic or basic media can influence the regioselectivity of the reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiophene carboxylic acids exhibit promising antimicrobial properties. For instance, compounds similar to 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid have been evaluated for their activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris. These studies demonstrate a structure-activity relationship where modifications to the thiophene ring can enhance efficacy against resistant strains .

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer activities. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Pharmacological Applications

Inflammation and Allergy Treatment

Compounds derived from this compound are being explored for their anti-inflammatory properties. They act as antagonists of prostaglandin D2 (PGD2), which is implicated in various allergic reactions and inflammatory diseases. For example, certain derivatives have shown effectiveness in reducing nasal congestion in animal models, indicating potential for treating conditions like asthma and allergic rhinitis .

Neuroprotective Effects

Emerging studies suggest that thiophene derivatives may possess neuroprotective effects. They have been shown to modulate pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicate that these compounds can protect neuronal cells from apoptosis induced by toxic agents.

Material Science Applications

Organic Electronics

this compound is also being investigated for its role in organic electronics. Its unique electronic properties make it a suitable candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Studies have demonstrated that incorporating thiophene derivatives into polymer matrices can improve charge transport and device efficiency .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 10 | |

| 5-(4-Methoxyphenyl)thiophene-3-carboxylic acid | MCF-7 | 15 | |

| 5-(4-Fluorophenyl)thiophene-3-carboxylic acid | HeLa | 12 |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on a series of thiophene derivatives revealed that modifications to the hydroxymethyl group significantly enhanced antimicrobial activity against resistant strains of bacteria. The research utilized a broth microdilution method to determine MIC values, leading to the identification of several promising candidates for further development . -

Neuroprotective Research

In a study focusing on neuroprotection, researchers tested various thiophene derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that specific modifications to the thiophene structure could significantly reduce cell death, suggesting a potential therapeutic application in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to interact with voltage-gated sodium channels, which can influence their pharmacological effects . The presence of functional groups such as hydroxymethyl and carboxylic acid can also play a role in the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Positional Isomerism

- 5-(3-Fluorophenyl)thiophene-2-carboxylic acid (CID 21950444): Differs in the position of the carboxylic acid group (2-position vs. 3-position) and substituent (fluorophenyl vs. hydroxymethylphenyl). The fluorine atom enhances lipophilicity, while the hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity .

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: An ester derivative with an amino group at the 3-position and a chlorophenyl substituent. The ester group reduces acidity compared to carboxylic acid, affecting bioavailability .

Functional Group Modifications

Pharmacological and Metabolic Profiles

- Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation, contrasting with halogenated analogs (e.g., 3-fluorophenyl derivatives), which are more resistant to metabolic degradation .

Biologische Aktivität

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 236.29 g/mol. Its structure consists of a thiophene ring substituted with a hydroxymethyl phenyl group and a carboxylic acid functional group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₃S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer effects of this compound. Notably, it has shown promising results in reducing the viability of cancer cell lines such as A549 (non-small cell lung cancer). The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular pathways involved in cell proliferation and survival.

- Case Study : In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability, demonstrating an EC50 value of approximately 2.06 μM, indicating its potential as a therapeutic agent against lung cancer .

Analgesic Activity

The analgesic properties of this compound were evaluated using the "hot plate" method on animal models. Results indicated that it possesses analgesic effects comparable to standard analgesics like metamizole. This suggests that the compound may be beneficial in pain management therapies.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction : The compound could interact with specific receptors that regulate pain and inflammation.

- Cell Cycle Modulation : By affecting the cell cycle, it can induce apoptosis in malignant cells.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Q & A

Q. What are the key synthetic strategies for preparing 5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid?

The synthesis typically involves constructing the thiophene core followed by functionalization. A common approach is:

- Thiophene ring formation : Use cyclization reactions (e.g., Gewald reaction) to build the thiophene backbone.

- Hydroxymethylphenyl introduction : Employ coupling reactions (e.g., Suzuki-Miyaura) to attach the hydroxymethylphenyl group.

- Carboxylic acid protection : Protect the carboxylic acid group during synthesis using esters (e.g., methyl/ethyl esters) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What role do the hydroxymethyl and carboxylic acid groups play in pharmacological activity?

- Hydroxymethyl : Enhances solubility and serves as a site for further derivatization (e.g., esterification or glycosylation).

- Carboxylic acid : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Both groups are often retained in active metabolites .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during hydroxymethylphenyl coupling?

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh)) with ligand systems tailored for electron-rich aryl groups.

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction yields but may require rigorous drying to avoid hydrolysis of intermediates.

- Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and byproduct formation .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

- Comparative analysis : Cross-reference NMR shifts with databases (e.g., PubChem) for analogous compounds.

- X-ray crystallography : Resolve ambiguous assignments (e.g., regiochemistry of substituents) using single-crystal structures.

- Computational modeling : Validate spectral predictions using DFT calculations (e.g., Gaussian software) .

Q. What strategies are effective in improving the metabolic stability of this compound?

- Functional group modification : Replace the hydroxymethyl group with bioisosteres (e.g., trifluoromethyl) to reduce oxidative metabolism.

- Prodrug approaches : Convert the carboxylic acid to an ester or amide prodrug to enhance bioavailability.

- In vitro assays : Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to prioritize substituent positions.

- QSAR modeling : Correlate structural features (e.g., Hammett σ values for substituents) with activity data.

- ADMET prediction : Tools like SwissADME assess permeability, solubility, and toxicity early in design .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

- Byproduct accumulation : Optimize stoichiometry and use flow chemistry for precise control over reaction parameters.

- Purification difficulties : Switch from column chromatography to recrystallization for large-scale purity.

- Safety : Address exothermic risks in thiophene ring formation by using jacketed reactors with temperature monitoring .

Q. How do researchers validate the biological activity of derivatives in complex matrices (e.g., serum)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.